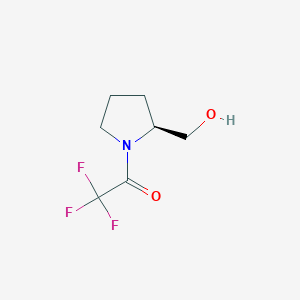
(S)-2,2,2-Trifluoro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The purification process may involve additional steps such as recrystallization and distillation to meet the stringent quality standards required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block and chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enantioselective proteins and enzymes, leading to specific biological effects. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-2-Pyrrolidinemethanol: A chiral building block used in asymmetric synthesis and catalysis.
®-2,2,2-Trifluoro-1-((S)-pyrrolidin-2-yl)ethanol: Another chiral compound with similar applications in chemistry and biology.
Uniqueness
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar compounds, enhancing its utility in various applications .
Propiedades
Número CAS |
186202-18-6 |
|---|---|
Fórmula molecular |
C7H10F3NO2 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h5,12H,1-4H2/t5-/m0/s1 |
Clave InChI |
MJLRPTJLURGFSY-YFKPBYRVSA-N |
SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C(F)(F)F)CO |
SMILES canónico |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
Sinónimos |
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















